molecular formula C13H22O5 B3077090 1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate CAS No. 1044518-75-3

1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate

Cat. No. B3077090
M. Wt: 258.31 g/mol
InChI Key: JEFQIIXBSQLRTF-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate is a chemical compound with the molecular formula C13H22O5 and a molecular weight of 258.31 .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of di-tert-butyl dicarbonate (Boc2O) in dioxane, which is added to an ice-cold, magnetically stirred solution of L-serine in 1 N sodium hydroxide . The mixture is then stirred at 5°C for 30 minutes, then allowed to warm to room temperature over 3.5 hours . The mixture is concentrated to half its original volume by rotary evaporation at 35°C, cooled in an ice-water bath, acidified to pH 2–3 by the slow addition of 1 N potassium bisulfate, and then extracted with ethyl acetate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC1(OC(CC(O1)C=O)CC(=O)OC©©C)C .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps. For example, the reaction of N-Boc-L-serine methyl ester with 2,2-dimethoxypropane and boron trifluoride etherate results in the formation of 3- (1,1-Dimethylethyl) 4-methyl- (S)-2,2-dimethyloxazolidine-3,4-dicarboxylate .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 320.3±32.0 °C and a predicted density of 1.073±0.06 g/cm3 . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .

Scientific Research Applications

  • Organic Synthesis

    • This compound is used in the synthesis of 1,1-Dimethylethyl (S)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate by oxidation of the alcohol .
    • The method involves a series of reactions including acetylation, protection of the carboxylic acid group with a tert-butoxycarbonyl (Boc) group, and cyclization .
    • The results of this synthesis are not quantitatively provided in the source .
  • Pharmaceutical Chemistry

    • “1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate” is used as an intermediate in the synthesis of statins .
    • Statins are a class of drugs used to lower cholesterol levels by inhibiting the enzyme HMG-CoA reductase, which plays a central role in the production of cholesterol in the liver .
    • The specific methods of application or experimental procedures, technical details, and outcomes are not provided in the source .

Future Directions

The compound is used as an intermediate in the synthesis of statins , which are medications used to lower cholesterol levels. As such, research into the synthesis and properties of this compound could have implications for the development of new and more effective cholesterol-lowering drugs.

properties

IUPAC Name

tert-butyl 2-(6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h8-10H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFQIIXBSQLRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)C=O)CC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate

Synthesis routes and methods

Procedure details

Ozone was bubbled into a solution of 1,1-dimethylethyl 2,2-dimethyl-6-(2-phenylethenyl)-1,3-dioxane-4-acetate (3.0 g, 9 mmol) in 100 mL of methylene chloride at -78° C. until a blue color persisted. Nitrogen was then bubbled into the solution without cooling until the color disappeard. The temperature had risen to -20° C. Methyl sulfide (3 mL) was added and the solution stirred for 18 hours. The solvent was removed in vacuo and the residue purified by chromatography on silica eluting with 20% ethyl acetate in hexane to give 1.78 g of solid. Recrystallization from pentane gave the title compound as a white solid; m.p. =71°-73° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,1-dimethylethyl 2,2-dimethyl-6-(2-phenylethenyl)-1,3-dioxane-4-acetate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate
Reactant of Route 2
1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate
Reactant of Route 3
1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate
Reactant of Route 4
Reactant of Route 4
1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate
Reactant of Route 5
1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate
Reactant of Route 6
1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate

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